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molecular formula C10H9NO3 B8632462 1-(Hydroxymethyl)-1H-indole-5-carboxylic acid CAS No. 739365-16-3

1-(Hydroxymethyl)-1H-indole-5-carboxylic acid

Cat. No. B8632462
M. Wt: 191.18 g/mol
InChI Key: YGURIKJRLXMNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345180B2

Procedure details

The 1-benzyloxymethyl-1H-indole-5-carboxylic acid (380 mg) obtained in Intermediate Example 47 was suspended in ethanol (6.5 ml). 10% Palladium on carbon (190 mg) was added thereto and stirred for 47 hours at 60° C. in a hydrogen atmosphere. Insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (eluting solvent; dichloromethane:methanol 50:1) to give the title compound (120 mg, Y.:48%).
Name
1-benzyloxymethyl-1H-indole-5-carboxylic acid
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Quantity
190 mg
Type
catalyst
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][N:10]1[C:18]2[C:13](=[CH:14][C:15]([C:19]([OH:21])=[O:20])=[CH:16][CH:17]=2)[CH:12]=[CH:11]1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[OH:8][CH2:9][N:10]1[C:18]2[C:13](=[CH:14][C:15]([C:19]([OH:21])=[O:20])=[CH:16][CH:17]=2)[CH:12]=[CH:11]1

Inputs

Step One
Name
1-benzyloxymethyl-1H-indole-5-carboxylic acid
Quantity
380 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCN1C=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
190 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluting solvent; dichloromethane:methanol 50:1)

Outcomes

Product
Name
Type
product
Smiles
OCN1C=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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